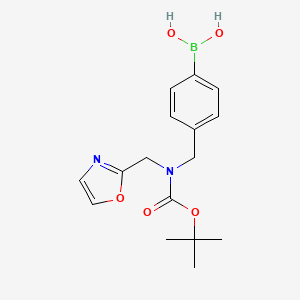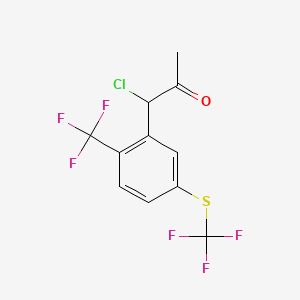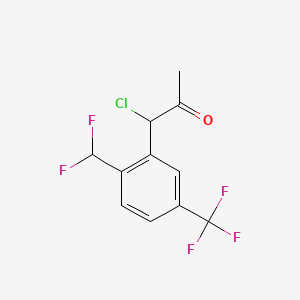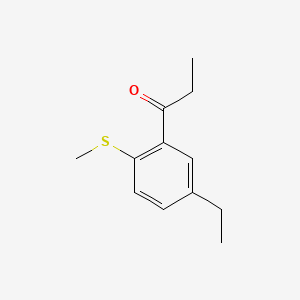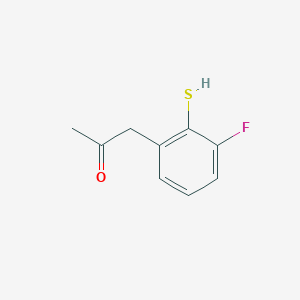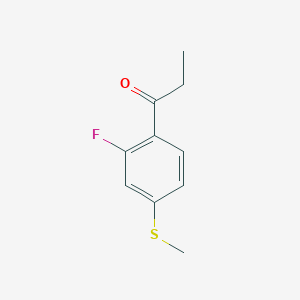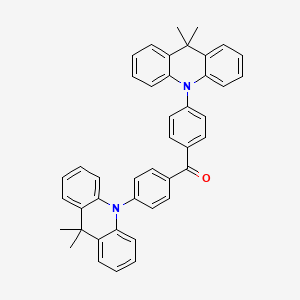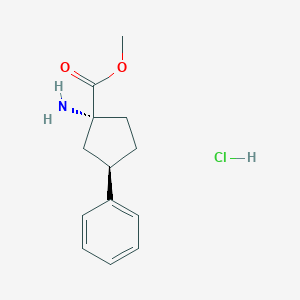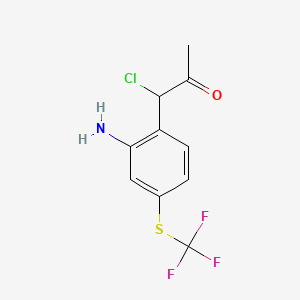
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio intermediate:
Chlorination: The final step involves the chlorination of the propanone moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: This compound lacks the chlorination on the propanone moiety, leading to different reactivity and applications.
2-Amino-4-(trifluoromethylthio)phenol: This compound has a hydroxyl group instead of the chloropropanone moiety, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C10H9ClF3NOS |
|---|---|
Poids moléculaire |
283.70 g/mol |
Nom IUPAC |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |
Clé InChI |
QRTYKXDFRGNWPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





